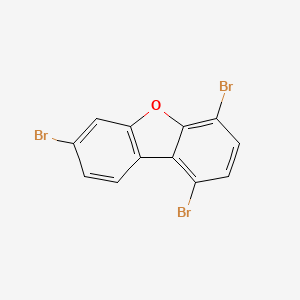
1,4,7-Tribromo-dibenzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7-Tribromo-dibenzofuran is a chemical compound with the molecular formula C₁₂H₅Br₃O and a molecular weight of 404.879 . It is a derivative of dibenzofuran, which is a heterocyclic aromatic compound. The presence of three bromine atoms at positions 1, 4, and 7 on the dibenzofuran ring makes this compound unique and of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
1,4,7-Tribromo-dibenzofuran can be synthesized through several methods. One common approach involves the bromination of dibenzofuran. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反応の分析
Types of Reactions
1,4,7-Tribromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace bromine atoms with other functional groups.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学的研究の応用
1,4,7-Tribromo-dibenzofuran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4,7-tribromo-dibenzofuran involves its interaction with specific molecular targets. The bromine atoms on the dibenzofuran ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 1,2,3-Tribromo-dibenzofuran
- 1,2,4-Tribromo-dibenzofuran
- 1,3,5-Tribromo-dibenzofuran
Comparison
1,4,7-Tribromo-dibenzofuran is unique due to the specific positions of the bromine atoms on the dibenzofuran ring. This positional arrangement can influence the compound’s chemical reactivity and biological activity compared to other tribromo-dibenzofuran isomers. For example, the melting points and intermolecular interactions of these isomers can vary significantly, affecting their physical and chemical properties .
特性
CAS番号 |
617707-44-5 |
|---|---|
分子式 |
C12H5Br3O |
分子量 |
404.88 g/mol |
IUPAC名 |
1,4,7-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-6-1-2-7-10(5-6)16-12-9(15)4-3-8(14)11(7)12/h1-5H |
InChIキー |
HGXLLEXHBYSWAB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)OC3=C(C=CC(=C23)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


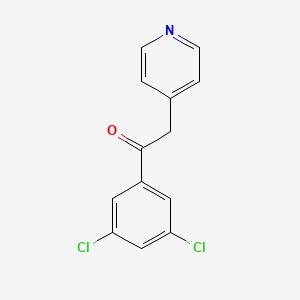
![4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14241883.png)
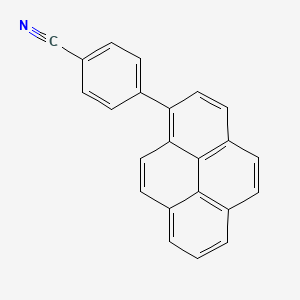

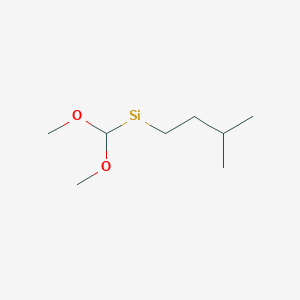
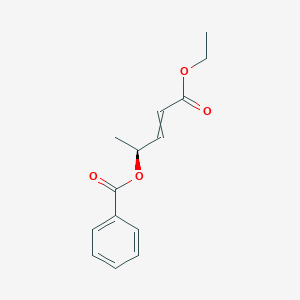
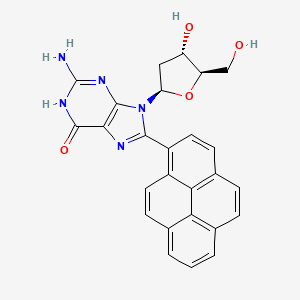
![tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane](/img/structure/B14241926.png)
![3-[4-(Dimethylamino)phenyl]-1-(9H-fluoren-2-YL)prop-2-EN-1-one](/img/structure/B14241932.png)
![1H,5H-1,4-Methanofuro[3,4-e][1,3]diazepine](/img/structure/B14241939.png)
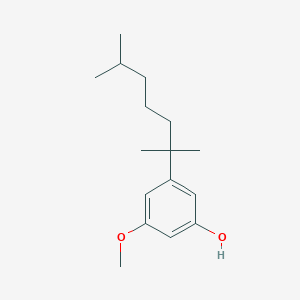

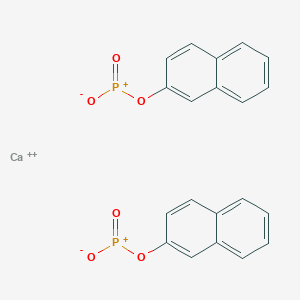
![4-chloro-3H-triazolo[4,5-g]quinoline](/img/structure/B14241967.png)
